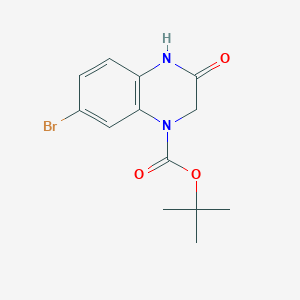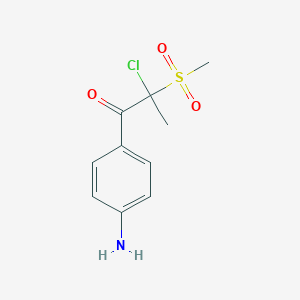
1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one is an organic compound with a complex structure It contains an aminophenyl group, a chloro group, and a methylsulfonyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one typically involves multiple steps. One common method includes:
Starting Material: The synthesis begins with 4-nitroacetophenone.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The resulting 4-aminophenylacetone is then chlorinated using thionyl chloride or phosphorus pentachloride.
Sulfonylation: Finally, the chlorinated product is reacted with methylsulfonyl chloride in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide ions or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 1-(4-Nitrophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one.
Reduction: 1-(4-Aminophenyl)-2-hydro-2-(methylsulfonyl)propan-1-one.
Substitution: 1-(4-Aminophenyl)-2-hydroxy-2-(methylsulfonyl)propan-1-one.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methylsulfonyl groups can participate in various chemical interactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.
Comparación Con Compuestos Similares
1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)ethanone: Similar structure but with an ethanone backbone.
1-(4-Aminophenyl)-2-bromo-2-(methylsulfonyl)propan-1-one: Similar structure but with a bromo group instead of a chloro group.
1-(4-Aminophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H12ClNO3S |
|---|---|
Peso molecular |
261.73 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-2-chloro-2-methylsulfonylpropan-1-one |
InChI |
InChI=1S/C10H12ClNO3S/c1-10(11,16(2,14)15)9(13)7-3-5-8(12)6-4-7/h3-6H,12H2,1-2H3 |
Clave InChI |
LXCXZOANDDHRHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)N)(S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


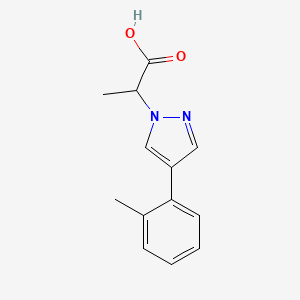
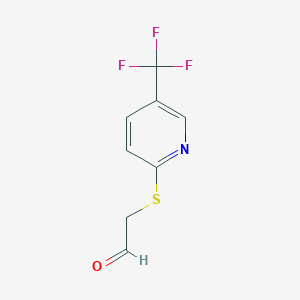

![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)
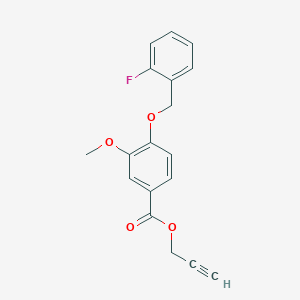
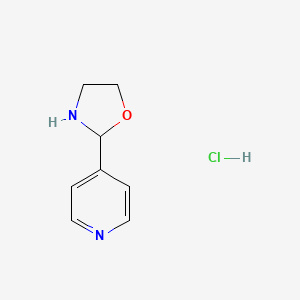
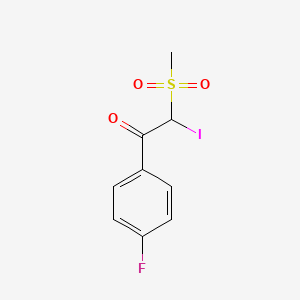
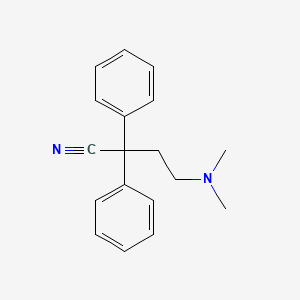

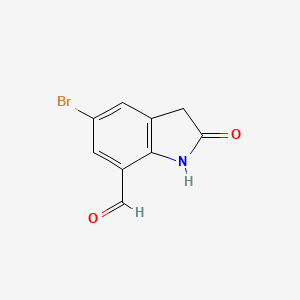
![Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)
